

Propargyl-PEG4-Br: A Technical Guide to a Versatile Heterobifunctional Linker

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Propargyl-PEG4-Br	
Cat. No.:	B610240	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, reactivity, and common applications of **Propargyl-PEG4-Br**, a heterobifunctional linker integral to advancements in bioconjugation, diagnostics, and targeted therapeutics. This document details the molecule's core characteristics, provides standardized experimental protocols for its principal reactions, and illustrates key workflows.

Core Chemical Properties

Propargyl-PEG4-Br is a versatile chemical tool featuring three key components: a terminal propargyl group for click chemistry, a hydrophilic four-unit polyethylene glycol (PEG) spacer, and a reactive bromo group for nucleophilic substitution.[1] The PEG spacer enhances aqueous solubility and provides spatial separation between conjugated molecules, mitigating steric hindrance.[1]

Below is a summary of its key chemical and physical properties.



Property	Value	Reference(s)
Molecular Formula	C11H19BrO4	[2][3]
Molecular Weight	295.17 g/mol	[2]
CAS Number	1308299-09-3	[2][3]
Purity	Typically ≥95% or ≥98%	[3]
Synonyms	Alkyne-PEG4-Br, 1-bromo- 3,6,9,12-tetraoxapentadec-14- yne, 3-[2-[2-[2-(2- bromoethoxy)ethoxy]ethoxy]et hoxy]prop-1-yne	
Solubility	Soluble in DMSO (e.g., at 10 mM) and other anhydrous organic solvents.[4] The PEG linker enhances solubility in aqueous media.[5]	[4][5]
Storage Conditions	Store at –20°C for long-term stability (months to years), protected from light and moisture.[4] May be stored at 4°C for short-term use (days to weeks).[4]	[4]
Predicted Boiling Point	334.3 ± 32.0 °C	[6]
Predicted Density	1.269 ± 0.06 g/cm ³	[6]

Chemical Reactivity and Functional Roles

The dual functionality of **Propargyl-PEG4-Br** allows for a two-step, orthogonal conjugation strategy. The bromo and propargyl groups exhibit distinct reactivities, enabling sequential or selective reactions.

Bromo Group: Nucleophilic Substitution



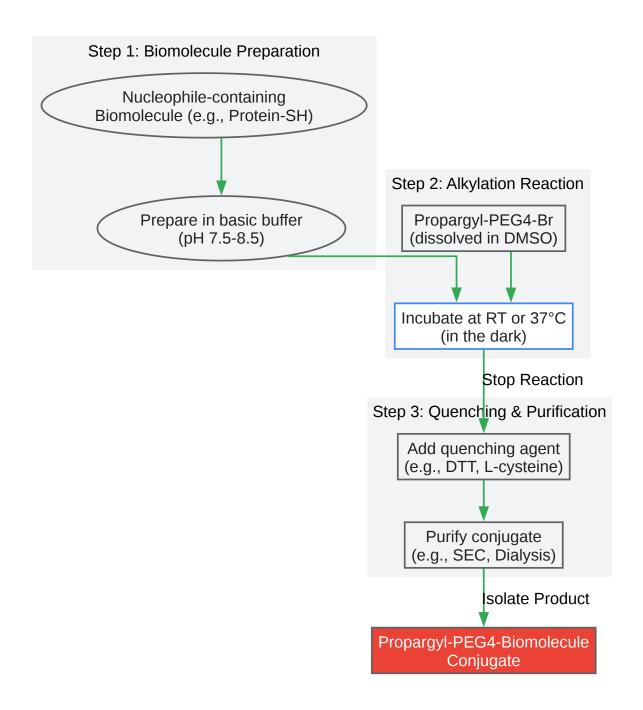
Foundational & Exploratory

Check Availability & Pricing

The terminal bromide is a proficient leaving group, making it an excellent electrophile for SN2 nucleophilic substitution reactions.[3][5][7] This functionality is commonly exploited for covalent attachment to nucleophilic residues on biomolecules, such as the sulfhydryl group of cysteine or the amino group of lysine in proteins.[8] The reaction is typically performed under basic conditions (pH > 7.5) to ensure the deprotonation and therefore higher nucleophilicity of the target residue.[9]

A typical workflow for conjugating a biomolecule via the bromo group is illustrated below.





Click to download full resolution via product page

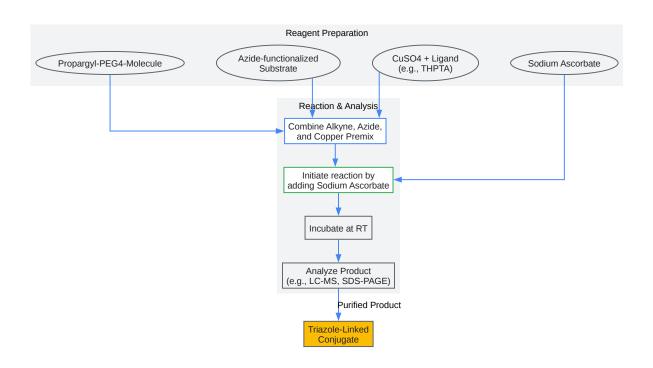
Caption: Workflow for biomolecule alkylation using Propargyl-PEG4-Br.

Propargyl Group: Copper-Catalyzed Click Chemistry



The terminal alkyne (propargyl group) is a key component for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][5] This reaction forms a highly stable, covalent triazole linkage with an azide-functionalized molecule.[3][8] The CuAAC reaction is renowned for its high efficiency, specificity, mild reaction conditions, and biocompatibility, making it ideal for complex biological applications.[4][10]

The general workflow for a CuAAC reaction is depicted below.





Click to download full resolution via product page

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocols

The following protocols are generalized methodologies for the two primary reactions involving **Propargyl-PEG4-Br**. Optimization may be required based on the specific substrates and experimental goals.

Protocol: Alkylation of a Cysteine-Containing Protein

This protocol describes the conjugation of **Propargyl-PEG4-Br** to a protein via a free sulfhydryl group on a cysteine residue.

Materials:

- Protein with accessible cysteine residue(s)
- Propargyl-PEG4-Br
- Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.5-8.5
- Anhydrous DMSO
- Reducing Agent (optional, for disulfide bond reduction): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
- Quenching Reagent: DTT or L-cysteine
- Purification system: Size-Exclusion Chromatography (SEC) or dialysis cassettes

Procedure:

- Protein Preparation:
 - Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.



- If disulfide bonds need to be reduced to expose free cysteines, add TCEP to a final concentration of 5 mM and incubate for 30-60 minutes at 37°C.[11]
- Linker Preparation: Prepare a 100 mM stock solution of Propargyl-PEG4-Br in anhydrous DMSO.
- Alkylation Reaction:
 - Add the Propargyl-PEG4-Br stock solution to the protein solution to achieve a 10- to 20fold molar excess of the linker over the protein. The final DMSO concentration should be kept below 10% (v/v) to avoid protein denaturation.
 - Incubate the reaction mixture for 1-2 hours at room temperature or 37°C, protected from light.[11]
- Quenching: Add a quenching reagent (e.g., DTT to a final concentration of 20 mM) to consume any unreacted Propargyl-PEG4-Br.[11][12] Incubate for 15-30 minutes at room temperature.
- Purification: Remove the excess linker and quenching reagent by SEC or dialysis against an appropriate buffer.
- Characterization: Confirm the successful conjugation and determine the linker-to-protein ratio using techniques such as Mass Spectrometry (MALDI-TOF or ESI-MS).

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "clicking" of an azide-containing molecule to the propargylfunctionalized biomolecule from the previous step.

Materials:

- Propargyl-functionalized biomolecule (from Protocol 3.1)
- Azide-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule)
- CuAAC Reaction Buffer: Sodium Phosphate buffer (100 mM, pH 7.4)[13]



- Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-100 mM in ddH₂O)[6][13]
- Copper(I)-stabilizing ligand stock solution (e.g., 50-250 mM THPTA in ddH₂O)[13]
- Sodium Ascorbate stock solution (e.g., 100 mM in ddH₂O, freshly prepared)[6][13]

Procedure:

- Reagent Preparation:
 - Prepare a fresh solution of Sodium Ascorbate.
 - Prepare a CuSO₄:Ligand premix by combining the CuSO₄ and THPTA stock solutions. A
 1:5 molar ratio is often recommended as a starting point.[13] Let it sit for 1-2 minutes.
- Reaction Setup:
 - \circ In a microcentrifuge tube, combine the propargyl-functionalized biomolecule (e.g., to a final concentration of 10-50 μ M) and the azide-containing molecule (typically 2-10 molar equivalents relative to the alkyne). Add reaction buffer to reach the desired volume.
 - Add the CuSO₄:Ligand premix to the reaction mixture. A final CuSO₄ concentration of 0.5 2 mM is a common starting point.[13]
- Reaction Initiation:
 - Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of approximately 5 mM.[6][13]
 - Gently mix the components.
- Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.
- Purification: Once the reaction is complete, the final conjugate can be purified using methods suitable for the biomolecule, such as SEC, affinity chromatography (if applicable), or dialysis.

Applications in Research and Development



The unique structure of **Propargyl-PEG4-Br** makes it a valuable tool in several advanced scientific fields:

- PROTAC Development: It serves as a PEG-based linker for synthesizing Proteolysis-Targeting Chimeras (PROTACs). One end can be attached to a protein-of-interest (POI) ligand and the other to an E3 ligase ligand, facilitating targeted protein degradation.
- Antibody-Drug Conjugates (ADCs): The molecule is used as a non-cleavable linker in the synthesis of ADCs, connecting a cytotoxic drug to a monoclonal antibody for targeted cancer therapy.
- Bioconjugation and Probe Development: It is widely used to link biomolecules together, such as proteins, peptides, or nucleic acids.[8] This is essential for creating multifunctional probes for diagnostics and imaging applications.
- Organic Synthesis: It acts as a versatile intermediate for designing more complex or custom linkers for specific applications in drug delivery and material science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Propargyl-PEG4-bromide | CAS: 1308299-09-3 | AxisPharm [axispharm.com]
- 2. bocsci.com [bocsci.com]
- 3. Propargyl-PEG4-bromide, 1308299-09-3 | BroadPharm [broadpharm.com]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide
 –Alkyne Cycloaddition |
 Springer Nature Experiments [experiments.springernature.com]
- 5. Propargyl-PEG4-bromide Creative Biolabs [creative-biolabs.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Propargyl-PEG-bromide | AxisPharm [axispharm.com]



- 9. chemistry.msu.edu [chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. static.igem.wiki [static.igem.wiki]
- To cite this document: BenchChem. [Propargyl-PEG4-Br: A Technical Guide to a Versatile Heterobifunctional Linker]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610240#propargyl-peg4-br-chemical-properties-and-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com